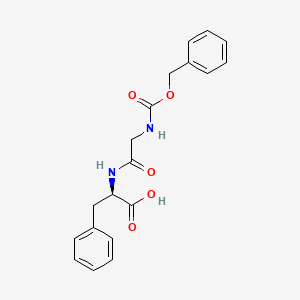

Z-Gly-D-phe-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H20N2O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2R)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid |

InChI |

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 |

InChI Key |

FLGYJBNDDWLTQR-MRXNPFEDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Structural and Conformational Analysis of Z Gly D Phe Oh and Analogues

Advanced Spectroscopic Investigations of Conformation

Spectroscopic techniques are powerful tools for examining the dynamic structures of peptides in solution. hiroshima-u.ac.jp Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Circular Dichroism (CD) provide complementary information about the solution-state conformations of Z-Gly-D-Phe-OH.

NMR spectroscopy is a primary technique for determining the three-dimensional structure of molecules in solution. nih.gov For peptides like this compound, proton (¹H) NMR provides valuable data on the local environment of each atom. Concentration-dependent ¹H NMR studies of similar carbobenzoxy-protected amino acids have shown that changes in chemical shifts can indicate the formation of self-assembled structures through intermolecular interactions. researchgate.net For instance, in a study of Z-Phe-OH, increasing the concentration in DMSO-d₆ led to peak broadening in the aromatic region, suggesting the involvement of the phenyl ring in aggregation. researchgate.net

Temperature and solvent titration experiments in NMR studies can reveal the presence of intramolecular hydrogen bonds, which are key features of stable folded conformations like β-turns. In a related didehydropeptide, Boc-Gly-ΔZPhe-Gly-Phe-OMe, temperature coefficient studies of the amide proton chemical shifts in CDCl₃ confirmed the presence of two intramolecular hydrogen bonds, characteristic of a folded structure. mpg.de Such analyses on this compound would be crucial to definitively map its hydrogen-bonding network in solution.

Table 1: Representative ¹H NMR Chemical Shift Data for Z-Phe-OH in DMSO-d₆ researchgate.net

| Concentration (mg/mL) | Aromatic Protons (ppm) | -NH Proton (ppm) |

| 1 | 7.26 (m) | 7.63 (d) |

| 3 | 7.28 (m) | 7.64 (d) |

| 5 | 7.28 (m) | 7.64 (d) |

| 7 | 7.28 (m) | 7.65 (d) |

| 9 | 7.28 (m) | 7.65 (d) |

Note: This table is based on data for Z-Phe-OH and serves as an illustrative example of the type of data obtained from such studies. 'm' denotes a multiplet and 'd' denotes a doublet.

Infrared (IR) spectroscopy is particularly sensitive to the secondary structure of peptides. The amide I band (primarily C=O stretching, 1600–1700 cm⁻¹) is a widely used probe for protein and peptide conformation. nih.gov The frequency of this band is sensitive to hydrogen bonding, allowing differentiation between various secondary structures like helices, sheets, and turns. nih.gov For this compound, IR studies can provide direct evidence of intramolecular hydrogen bonds that stabilize folded conformations. For example, gas-phase IR spectroscopy on the related Z-Gly-OH peptide identified a major conformer with an extended, planar β-strand conformation. acs.org In more complex peptides, specific IR signatures can be assigned to different types of turns and helices. pnas.orgmpg.de The amide III region (1200-1300 cm⁻¹), resulting from N-H in-plane bending and C-N stretching, can also be used to determine the relative populations of major backbone conformations such as polyproline II (PII), β-strand, and α-helix (αR). pnas.org

Table 2: Typical Amide I and Amide III Frequencies for Different Secondary Structures nih.govpnas.org

| Secondary Structure | Amide I (cm⁻¹) | Amide III (cm⁻¹) |

| α-Helix | ~1650-1658 | ~1260-1295 |

| β-Sheet | ~1620-1640 (low), ~1680-1700 (high) | ~1220-1240 |

| β-Turn | ~1660-1685 | Variable |

| Random Coil | ~1640-1650 | ~1240-1260 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a highly sensitive method for studying the secondary structure of chiral molecules like peptides. acs.org The far-UV region (below 240 nm) is dominated by the peptide backbone and gives rise to characteristic spectra for different secondary structures. unito.it For instance, a type I β-turn often shows a negative band around 225-230 nm and a positive band near 205 nm. In contrast, a type II β-turn typically displays a weak positive band around 220-230 nm and a strong negative band near 200 nm.

Studies on peptides containing a D-Phe-Gly sequence have demonstrated the utility of CD in confirming β-turn conformations. pnas.org For didehydropeptides, the configuration of the dehydro-phenylalanine residue was shown to have a significant influence on the CD spectra, reflecting different solution conformations. mpg.de The CD spectrum of this compound would therefore provide critical insights into its preferred secondary structure in various solvents, indicating its propensity to fold into specific turn types. kobe-u.ac.jputexas.eduaip.org

Crystallographic Studies of Solid-State Conformations

X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. This technique has been instrumental in defining the precise geometry of β-turns and other secondary structures in a variety of peptides. uzh.ch For peptides containing conformationally flexible residues like glycine (B1666218) and sterically demanding residues like phenylalanine, crystallographic data reveals how the peptide backbone accommodates these features to achieve a stable, low-energy state.

In numerous crystal structures of peptides containing a D-amino acid followed by glycine, a type II' β-turn is a common motif. pnas.org For example, the crystal structure of a hexapeptide containing a D-Pro-Gly segment clearly shows this segment nucleating a type II' β-turn, which initiates a β-hairpin structure. pnas.org While a specific crystal structure for this compound is not detailed in the provided context, studies on analogous tetrapeptides and larger systems containing Aib (α-aminoisobutyric acid) and (αMe)Phe (α-methylphenylalanine) residues consistently show the adoption of helical conformations stabilized by consecutive β-turns. uzh.chscispace.com These findings suggest a strong intrinsic tendency for turn formation in such sequences.

Conformational Dynamics and Preferred Structures

The combination of solution-state spectroscopy and solid-state crystallography provides a comprehensive view of the conformational landscape of this compound. The data points towards a dynamic equilibrium in solution, with a significant population of folded structures, and a more ordered, turn-like conformation in the solid state.

The sequence D-Phe-Gly is a well-known and potent motif for nucleating a specific type of β-turn known as a type II' turn. pnas.orgoup.com The conformational preferences of the D-phenylalanine residue, particularly its tendency to adopt positive φ (phi) torsional angles, strongly favor the geometry required for the i+1 position of a type II' turn. oup.com Glycine, with its lack of a side chain, is conformationally flexible and readily occupies the i+2 position of the turn, which requires φ,ψ angles that are often disallowed for other L-amino acids.

Influence of D-Phenylalanine Residue on Overall Peptide Architecture

The incorporation of a D-amino acid, such as D-phenylalanine, into a peptide sequence fundamentally alters its structural landscape compared to its L-enantiomer counterpart. The chirality of the α-carbon atom dictates the spatial orientation of the side chain relative to the peptide backbone, which in turn governs the accessible dihedral angles (φ and ψ) and influences the adoption of specific secondary structures.

While a crystal structure for this compound is not available, analysis of the closely related analogue, benzyloxycarbonyl-glycyl-(Z)-dehydrophenylalanine (Z-Gly-(Z)-ΔPhe), provides insight into a potential folded architecture. In its crystalline state, this dipeptide adopts a conformation that is folded at the glycine residue, stabilized by intermolecular hydrogen bonds nih.gov. The observed torsion angles define a specific bend in the peptide backbone, demonstrating how the residue following glycine can induce a turn-like structure.

| Torsion Angle | Value (°) |

| ω₀ (Cₐ-C'-N-Cₐ) | -167.6 |

| φ₁ (C'-N-Cₐ-C') of Gly | -71.8 |

| ψ₁ (N-Cₐ-C'-N) of Gly | -31.6 |

| ω₁ (Cₐ-C'-N-Cₐ) | -165.7 |

| φ₂ (C'-N-Cₐ-C') of ΔPhe | 65.6 |

| ψ₁⁽²⁾ (N-Cₐ-C'-O) of ΔPhe | -174.4 |

| ψ₂⁽²⁾ (N-Cₐ-C'-O) of ΔPhe | 5.2 |

Table 1: Principal torsion angles from the crystal structure of the analogue Z-Gly-(Z)-ΔPhe. Data from Rzeszotarska et al. (1994) nih.gov. Note: This compound contains a dehydrophenylalanine, which has a Cα=Cβ double bond, influencing its geometry compared to D-phenylalanine.

Furthermore, the stereochemistry of the phenylalanine residue can impact the supramolecular organization of dipeptides in the solid state. Studies on dipeptide stereoisomers have revealed that heterochiral dipeptides (e.g., D-Phe-L-Ile) can assemble into distinct crystal packing arrangements, such as water-filled channels that form hydrogels, a property not observed in their homochiral counterparts mdpi.com. This highlights that the influence of the D-phenylalanine residue extends beyond the individual molecular conformation to the macroscopic properties of the resulting materials.

Conformational Flexibility and Rotamer Analysis

The conformational flexibility of this compound is primarily determined by rotations around single bonds within the peptide backbone and the D-phenylalanine side chain. The key backbone dihedral angles are φ (C'-N-Cα-C') and ψ (N-Cα-C'-N), while the side chain conformation is principally defined by the torsion angles χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1).

The side chain of phenylalanine typically adopts three stable, low-energy conformations known as rotamers, which are defined by the χ1 angle. These rotamers are designated gauche(+), trans, and gauche(-) researchgate.net.

| Rotamer | Approximate χ1 Dihedral Angle |

| gauche(+) (g+) | 60° |

| trans (t) | 180° |

| gauche(-) (g-) | -60° |

Table 2: Standard rotamer configurations for the phenylalanine side chain based on the χ1 torsion angle researchgate.net.

The preference for a particular rotamer is not intrinsic to the amino acid alone but is strongly influenced by the local backbone conformation. This relationship is described by backbone-dependent rotamer libraries, which show that the population of each rotamer varies significantly with the φ and ψ angles of the residue wikipedia.orgfccc.edu. This dependency arises from steric interactions between the side-chain atoms (specifically the Cγ) and atoms of the peptide backbone wikipedia.org. For example, certain combinations of φ and ψ angles might lead to a steric clash with the phenyl ring in a g+ conformation, thus favoring the t or g- rotamers.

Computational studies on the L-isomer analogue, N-formyl-L-phenylalanine-amide, have identified numerous stable conformers corresponding to different backbone folds (e.g., extended β-strand, inverse γ-turn), each accommodating a subset of the three possible side-chain rotamers cdnsciencepub.com. The relative energies of these conformers are determined by a combination of backbone and side-chain interactions.

The dynamic nature of the peptide involves the exchange between these different rotameric states. For phenylalanine side chains, this flexibility is often dominated by 180° flips of the phenyl ring (π-flips), but exchanges between all three rotameric states can occur nih.gov. The rate of this exchange and the equilibrium populations of the rotamers are sensitive to the molecular environment. For instance, binding to a surface can alter the dynamic freedom of the side chain, leading to changes in the number of accessible rotameric states compared to the unbound solid state nih.gov. While specific population data for this compound is not available, the principles of backbone-dependent rotamer preferences are fundamental to understanding its conformational landscape.

| Backbone Conformation (Illustrative φ, ψ) | Predicted Dominant χ1 Rotamer Population | Rationale |

| Extended β-Sheet (e.g., φ≈+135°, ψ≈-135° for D-amino acid) | trans (t) | Minimizes steric hindrance between the phenyl ring and the extended peptide backbone wikipedia.org. |

| Polyproline II (PPII) (e.g., φ≈+75°, ψ≈-145° for D-amino acid) | gauche(-) (g-) | The g- conformation can be stabilized by interactions with the preceding peptide bond in this backbone geometry nih.govcsic.es. |

| Inverse γ-Turn (e.g., φ≈+75°, ψ≈-65°) | gauche(+) (g+) | This rotamer may engage in stabilizing interactions within the turn structure cdnsciencepub.com. |

Table 3: Illustrative table of predicted dominant phenylalanine rotamer populations as a function of backbone conformation for a D-amino acid. The predictions are based on general principles from backbone-dependent rotamer libraries wikipedia.orgfccc.educdnsciencepub.com.

Molecular Recognition and Biochemical Interaction Studies

Enzyme-Peptide Interactions: Mechanistic Investigations

The engagement of Z-Gly-D-Phe-OH with enzymes, particularly proteases and esterases, is profoundly influenced by the unnatural chirality of its C-terminal amino acid.

Proteases exhibit a high degree of substrate specificity, often dictated by the amino acid residues adjacent to the scissile peptide bond. Enzymes like chymotrypsin (B1334515) and Carboxypeptidase A are known to preferentially cleave peptide bonds following large hydrophobic or aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov The active site of these enzymes, particularly the S1 binding pocket, is shaped to accommodate these side chains. brainly.commdpi.com For instance, chymotrypsin's specificity pocket contains nonpolar residues that create a favorable hydrophobic environment. brainly.com

However, the stereochemistry of the substrate is a crucial factor. The vast majority of proteases are chiral and have evolved to recognize and process peptides composed of L-amino acids. The incorporation of a D-amino acid, such as the D-phenylalanine in this compound, typically renders the peptide resistant to proteolysis. lifetein.comnih.govmdpi.com This resistance stems from a "chirality mismatch" within the enzyme's active site, where the D-enantiomer cannot achieve the optimal orientation required for catalysis. nih.govtufts.edu

Studies have shown that peptides containing D-amino acids are poor substrates for most endogenous proteases. nih.gov Specifically, D-phenylalanine is known to act as a competitive inhibitor of Carboxypeptidase A, rather than a substrate. sigmaaldrich.comcdnsciencepub.com Similarly, dipeptidyl carboxypeptidases are reported to be inactive against peptides possessing a C-terminal D-amino acid. scialert.net Therefore, this compound is not expected to be a substrate for these enzymes but rather to function as a potential inhibitor by occupying the active site.

The hydrolysis of a peptide bond by a serine protease like chymotrypsin proceeds through a well-established mechanism involving a catalytic triad (B1167595) (typically Serine, Histidine, Aspartate) and the formation of a tetrahedral intermediate stabilized by an "oxyanion hole". tufts.edupnas.org The rate of this reaction is quantified by the kinetic parameters Km (Michaelis constant, reflecting substrate binding affinity) and kcat (turnover number, reflecting catalytic rate).

Due to its resistance to cleavage, no direct hydrolysis kinetic data for this compound is available. However, by examining the kinetics of similar L-amino acid-containing substrates, the impact of the D-configuration can be inferred. For example, related N-protected dipeptides are hydrolyzed by enzymes like carboxypeptidase Y with measurable efficiency. The lack of stability for a D-peptide in the active site, caused by suboptimal stereochemistry, is the primary reason for its proteolytic resistance, rather than a fundamental barrier to the chemical steps of catalysis. tufts.edu

The table below presents kinetic parameters for the hydrolysis of various N-protected L-dipeptide substrates by carboxypeptidases, illustrating typical values for susceptible peptides. It is anticipated that the kcat for this compound would be negligible, and it would instead be characterized by an inhibition constant (Ki).

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Phe-Leu-OH | Carboxypeptidase Y | - | - | - | |

| Z-Gly-L-Phe-OH | Carboxypeptidase A | 5.83 | - | - | sigmaaldrich.com |

| Hippuryl-L-Phe-OH | Carboxypeptidase A | 1.91 | - | - | sigmaaldrich.com |

| Dansyl-Phe-Ala-Arg | Carboxypeptidase Z | 1.905 | - | 2.8 | chemimpex.com |

Note: Specific kcat values are often dependent on assay conditions and may not be reported in all sources. The table illustrates the affinity (Km) and catalytic efficiency (kcat/Km) for comparable L-peptides.

Given its poor substrate activity, the primary interaction of this compound with proteases is as a ligand or competitive inhibitor. mdpi.combiorxiv.org In this role, the molecule binds to the enzyme's active site, preventing the binding of the natural substrate. The binding is driven by the same molecular recognition forces that guide substrate specificity.

The two aromatic rings in this compound, the benzyloxycarbonyl (Z) group and the phenylalanine side chain, are key to its binding. The D-phenylalanine side chain can occupy the S1 hydrophobic pocket of enzymes like chymotrypsin. brainly.comtufts.edu The Z-group can form additional interactions with secondary, non-specific binding sites on the enzyme surface, which can enhance binding affinity. biocrick.com Studies with D-peptide inhibitors suggest they can adopt a "retro-binding" orientation, which is inverted compared to the canonical binding mode of L-peptides. frontiersin.org A study of the dipeptide H-D-Phe-L-Phe-OMe showed it to be a competitive inhibitor of chymotrypsin, with its D-Phe phenyl group interacting with the enzyme's S2 site. nih.gov This indicates that D-amino acid-containing peptides can effectively occupy enzyme active sites, confirming their potential as inhibitors.

Non-Covalent Interaction Profiles in Molecular Recognition

The stability of any protein-ligand complex, including that of an enzyme with this compound, is the sum of multiple non-covalent interactions. These weak forces collectively provide the binding energy and specificity required for molecular recognition. dergipark.org.tr

Hydrogen bonds are critical for the stabilization of peptides within protein active sites. nih.govrcsb.org In this compound, several functional groups can participate in hydrogen bonding: the N-H group of the glycine (B1666218) residue, the carbonyl oxygen atoms of the peptide bond and the Z-group, and the terminal carboxylic acid group (-COOH).

When bound to a serine protease, these groups can form a network of hydrogen bonds with the enzyme's backbone and key active site residues. plos.org For instance, the peptide backbone can interact with the amide groups of the oxyanion hole (e.g., Ser-195 and Gly-193 in chymotrypsin), while the terminal carboxylate can form salt bridges and hydrogen bonds with positively charged or polar residues like Arginine. pnas.orgvirginia.edu The precise geometry of these hydrogen bonds is critical for binding, and the D-configuration of the phenylalanine residue likely alters this network compared to an L-peptide, contributing to its inhibitory character rather than substrate turnover. tufts.edu The formation of extensive hydrogen bond networks, sometimes involving very short bonds, is a hallmark of potent protease inhibition. rcsb.org

Hydrophobic interactions are a dominant force in protein-ligand binding, contributing significantly to the stability of the complex. nih.govlu.se The structure of this compound is well-suited for such interactions due to its two aromatic rings. The phenyl ring of the D-phenylalanine side chain can fit into the well-defined S1 hydrophobic pocket of proteases like chymotrypsin, which is lined with nonpolar amino acids. nih.govmdpi.com

In addition to general hydrophobic effects, the aromatic nature of the Z-group and the phenylalanine side chain allows for π-π stacking interactions. This occurs when two aromatic rings align face-to-face or edge-to-face, a common feature in protein structure and recognition. nih.govrsc.org Aromatic amino acids like Phe, Tyr, and Trp in a protein's active site frequently form π-stacking interactions with aromatic ligands or substrates. researchgate.netmst.edu For this compound, the phenyl ring of the D-Phe residue can stack against an aromatic residue (e.g., tryptophan) in the binding pocket, while the Z-group's phenyl ring could potentially form other hydrophobic or π-system interactions, collectively anchoring the molecule firmly in the active site. nih.govresearchgate.net

| Interaction Type | Key Functional Groups in this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Carboxylate -COOH | Ser, His, Asp (Catalytic Triad); Gly, Ser (Oxyanion Hole); Arg, Asn, Gln |

| Hydrophobic Interaction | Phenyl ring of D-Phe, Benzyl (B1604629) group of Z-group | Leu, Val, Ile, Met, Ala (in hydrophobic pockets) |

| π-π Stacking | Phenyl ring of D-Phe, Phenyl ring of Z-group | Phe, Tyr, Trp (Aromatic side chains) |

| Ionic/Salt Bridge | Terminal Carboxylate (-COO⁻) | Arg, Lys, His (Basic side chains) |

Electrostatic Contributions to Binding Affinity

Electrostatic interactions are fundamental to the stability and specificity of ligand-receptor complexes. uit.no For this compound, these forces are critical in its recognition and binding by enzymes such as carboxypeptidase A. The binding process involves a network of interactions between the charged and polar groups of the dipeptide and the amino acid residues within the enzyme's active site.

Table 1: Key Electrostatic Interactions of this compound Analogs in Enzyme Active Sites

| Interacting Group on Ligand | Enzyme Residue/Component | Type of Interaction | Reference |

|---|---|---|---|

| Terminal Carboxylate (-COO⁻) | Arginine (e.g., Arg-145) | Salt Bridge / Hydrogen Bond | nih.govmdpi.com |

| Phenylalanine Side Chain | Hydrophobic Pocket | Hydrophobic Interaction | nih.govuni-duesseldorf.de |

| Carbonyl Groups | Zinc Ion (Zn²⁺) | Coordination / Ion-Dipole | nih.govmdpi.com |

| Peptide Backbone Amide | Tyrosine (e.g., Tyr-248) | Hydrogen Bond | nih.gov |

Stereochemical Influence on Biological Interactions

Stereochemistry plays a pivotal role in determining the biological activity of peptides. The spatial arrangement of atoms in stereoisomers can lead to vastly different interactions with chiral biological targets like enzymes and receptors. youtube.com A dipeptide composed of two monochiral amino acids can exist as four different stereoisomers (LL, DD, LD, DL), each potentially having a unique biological profile. sci-hub.ru

The presence of a D-phenylalanine residue in this compound, as opposed to the more common L-phenylalanine, has profound implications for its biological interactions. Enzymes are highly stereospecific, often showing a strong preference for one enantiomer over another. youtube.com While proteins are typically composed of L-amino acids, certain enzymes can recognize and process substrates containing D-amino acids. For instance, studies on carboxypeptidase A show that it can bind D-amino acids like D-phenylalanine. nih.gov The binding of a D-amino acid can, however, lead to a non-productive orientation for catalysis, turning the molecule into an inhibitor rather than a substrate. mdpi.com Molecular dynamics simulations have suggested that the inhibitory strength of some D-isomer ligands is related to their ability to block a coordination site at the catalytic zinc ion. mdpi.com

Furthermore, the D-configuration can enhance metabolic stability. Peptides containing D-amino acids are often more resistant to degradation by proteases, which are evolved to recognize L-amino acid sequences. nih.gov This increased stability can prolong the biological effect of the peptide. The specific orientation of the D-Phe side chain in this compound dictates how it fits into the S1' binding pocket of target enzymes, influencing both affinity and subsequent catalytic or inhibitory activity. nih.gov Studies on gramicidin (B1672133) S analogs have shown that replacing D-phenylalanine with other residues, even other D-amino acids, can significantly reduce or abolish biological activity, highlighting the critical role of the aromatic side chain's specific stereochemical placement. nih.gov

Table 2: Comparative Influence of Stereochemistry on Dipeptide-Enzyme Interactions

| Property | L-Isomer (e.g., Z-Gly-L-Phe-OH) | D-Isomer (e.g., this compound) | Reference |

|---|---|---|---|

| Enzyme Affinity | May act as a standard substrate. | Can act as a competitive inhibitor. | mdpi.comnih.gov |

| Catalytic Processing | Typically hydrolyzed by proteases. | Often resistant to hydrolysis, leading to inhibition. | youtube.comnih.gov |

| Binding Orientation | Productive binding leading to catalysis. | May bind in a non-productive or inhibitory conformation. | nih.govmdpi.com |

| Metabolic Stability | Generally lower due to protease susceptibility. | Significantly higher due to resistance to common proteases. | nih.gov |

| Biological Activity | Activity is dependent on the specific enzyme-substrate pairing. | Can exhibit distinct activities, such as potent inhibition. | nih.gov |

Self Assembly and Supramolecular Architectures

Driving Forces and Mechanisms of Peptide Self-Assembly

The self-assembly of Z-Gly-D-phe-OH is a complex process driven by specific molecular interactions. The chemical structure of the compound, featuring both aromatic and peptidic components, dictates the primary mechanisms of its supramolecular organization.

The presence of the D-phenylalanine residue is crucial for the self-assembly of this compound. The aromatic phenyl group of this amino acid residue provides the necessary impetus for aggregation through hydrophobic and aromatic stacking interactions. nih.govmdpi.com In aqueous environments, the hydrophobic nature of the phenyl rings drives them to associate, minimizing their contact with water molecules. This hydrophobic effect is a primary contributor to the initial aggregation of the peptide molecules. nih.gov

Research on similar N-terminally modified dipeptides, such as those with the fluorenylmethoxycarbonyl (Fmoc) group, has demonstrated that the nature of the capping group is a key determinant of the final hydrogel structure. nih.gov For instance, N-terminal carboxybenzyl (Cbz)-modified dipeptides have been shown to form various structures like nanowires and fibers. nih.gov A library of Cbz-modified dehydrodipeptides, including a glycine-containing analogue, was found to form self-assembly hydrogels. nih.gov This strongly suggests that the benzyloxycarbonyl group in this compound is a critical driver for its supramolecular organization.

The formation of stable supramolecular structures from this compound is a result of the synergistic effect of multiple non-covalent interactions. nih.gov

Hydrogen Bonding: The peptide backbone, with its amide (-CONH-) linkages, provides sites for extensive intermolecular hydrogen bonding. nih.gov These directional interactions between the amide hydrogen of one molecule and the carbonyl oxygen of another are fundamental to the formation of ordered secondary structures, such as β-sheets, which often serve as the foundation for larger fibrillar assemblies. nih.gov

π-π Stacking: As previously mentioned, the aromatic rings of both the D-phenylalanine residue and the N-terminal benzyloxycarbonyl group contribute significantly to the stability of the assembly through π-π stacking interactions. acs.org This stacking helps to organize the molecules into a more ordered and compact arrangement.

| Driving Force | Key Molecular Feature | Role in Assembly |

| Hydrogen Bonding | Peptide backbone (-CONH-) | Directs the formation of ordered secondary structures like β-sheets, providing structural rigidity. |

| π-π Stacking | Phenyl group (D-phenylalanine), Benzyl (B1604629) group (Z-modification) | Stabilizes the assembly through attractive, non-covalent interactions between aromatic rings. |

| Hydrophobic Interactions | Phenyl and Benzyl groups | Promotes the initial aggregation of molecules in aqueous solution to minimize contact with water. |

Formation of Nanostructures

The interplay of the driving forces described above leads to the hierarchical assembly of this compound into well-defined nanostructures. This bottom-up process begins with the association of individual molecules and progresses to the formation of larger, more complex architectures.

Studies on analogous N-capped dipeptides have consistently shown the formation of one-dimensional nanostructures, such as nanofibrils and fibrous aggregates. nih.govnih.gov The self-assembly process is initiated by the formation of primary structures, which then elongate and associate laterally to form higher-order fibrils. The β-sheet-like arrangement facilitated by hydrogen bonding often dictates the fibrillar morphology. nih.gov The π-π stacking interactions between the aromatic groups further stabilize these elongated structures. For example, Fmoc-Phe-Phe, a well-studied analogue, assembles into nanocylindrical fibrils. nih.gov Similarly, heterochiral D-Phe-L-Phe has been observed to self-assemble into nanofibrils. nih.gov

Under appropriate conditions of concentration and solvent, the self-assembled nanofibrils of this compound can entangle to form a three-dimensional network that entraps a large amount of solvent, resulting in the formation of a hydrogel. nih.govacs.org The ability of N-terminally modified dipeptides to act as efficient hydrogelators is well-documented. nih.gov For instance, Fmoc-Phe-Phe is a known hydrogelator, and a library of Cbz-modified dehydrodipeptides, including a glycine-containing variant, has been shown to form self-assembly hydrogels. nih.gov The formation of a stable hydrogel indicates a high degree of molecular self-assembly and the creation of a robust fibrillar network. The properties of these hydrogels, such as their mechanical strength and stability, are directly related to the density and interconnectivity of the nanofibrillar network.

| Nanostructure | Formation Process | Key Characteristics |

| Nanofibrils | Hierarchical assembly of individual molecules, often involving β-sheet formation. | Elongated, one-dimensional structures with high aspect ratios. |

| Fibrous Aggregates | Lateral association and bundling of individual nanofibrils. | Thicker, rope-like structures composed of multiple fibrils. |

| Hydrogel | Entanglement of a high concentration of nanofibrils to form a 3D network. | A viscoelastic solid that can immobilize a large volume of water. |

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations for Conformational Sampling

MD simulations offer a powerful approach to explore the conformational space of peptides by simulating their atomic motions over time.

The analysis of MD trajectories allows for the observation of transitions between different conformational states. These transitions can occur on various timescales, from picoseconds to nanoseconds or even longer. pnas.org By tracking the changes in dihedral angles and other geometric parameters over the course of a simulation, researchers can identify the pathways and mechanisms of conformational changes. pnas.orgnih.gov These studies are essential for understanding how the peptide might adapt its shape to bind to a receptor or other molecular partners.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

QM methods provide a higher level of theory to investigate the electronic structure and energetics of molecules with great accuracy.

The conformational energy landscape of a peptide describes the relative energies of its different spatial arrangements. aip.orgpnas.org QM calculations, often in combination with molecular mechanics (MM) in hybrid QM/MM approaches, can be used to map this landscape and identify the most stable conformers. acs.orgnih.govacs.org The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonds, as well as interactions with the solvent. titech.ac.jpcsic.es For instance, density functional theory (DFT) calculations can predict the relative energies and geometries of various conformers, providing insights into their populations at a given temperature. aip.orgresearchgate.net

Table 1: Theoretical Relative Energies of Peptide Conformers

| Conformer | Relative Energy (kJ/mol) |

|---|---|

| Extended Chain (β-like) | Lowest |

| Helical | Intermediate |

| pP-II | Intermediate |

| Classic γ-turn | Highest |

| Inverse γ-turn | Variable |

This table is a generalized representation based on findings for similar peptides and may not directly reflect experimental values for Z-Gly-D-Phe-OH. csic.es

QM calculations can elucidate the electronic structure of this compound, revealing details about the distribution of electrons and the nature of chemical bonds. This analysis helps in identifying potential reactive sites within the molecule, such as nucleophilic or electrophilic centers. Understanding the electronic properties is crucial for predicting how the peptide might interact with other molecules and participate in chemical reactions. researchgate.net The use of different functionals and basis sets in these calculations can influence the results, and careful validation is necessary. csic.es

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is widely used to study peptide-protein interactions. By docking this compound into the active site of a target protein, researchers can predict its binding mode and estimate the binding affinity.

The binding affinity of peptides can be influenced by their sequence and the presence of specific residues. rsc.org For instance, peptides containing aromatic residues like phenylalanine often exhibit significant contributions to binding stability. rsc.org The dissociation constant (KD) is a measure of binding affinity, with lower values indicating stronger binding. rsc.org Computational methods can predict these values, which can then be compared with experimental data from techniques like affinity chromatography. nih.gov The development of novel peptide analogues and their binding affinities for specific receptors, such as the δ opioid receptor, can also be guided by these computational predictions. nih.gov

Table 2: Compound Names

| Compound Name | |

|---|---|

| This compound | |

| Z-D-Phe-Phe-Gly-OH | biosynth.com |

| Z-Gly-Gly-Phe-OH | nih.govchemimpex.com |

| H-Phe-Gly-Gly-OH | rsc.org |

| H-Trp-Gly-Gly-OH | rsc.org |

| Z-Gly-Pro-Leu | titech.ac.jp |

| Z-Gly-Pro | titech.ac.jp |

| Z-D-Phe-OH | ru.nl |

| H-Phe-NH2 | ru.nl |

| Z-Phe-OH | uzh.ch |

| H-Aib-OtBu | uzh.ch |

| Z-Gly-OH | aip.org |

| Gly-Phe-Gly | csic.es |

| H-Tyr-Tic-Phe-Phe-OH | nih.gov |

| Z-Gly-D-Phe-Gly-OEt | d-nb.info |

| Z-Ala-Val-Tyr-OMe | d-nb.info |

| Z-Ala-Val-Pro-OMe | d-nb.info |

| Z-Ala-D-Val-Leu-OMe | d-nb.info |

| Z-Gly-D-Leu | nih.gov |

| Z-D-Phe-Phe-Gly | rsc.org |

| FIP-rev (Z-Gly-Phe-D-Phe-OH) | rsc.org |

| FIP-enan (Z-Phe-D-Phe-Gly-OH) | rsc.org |

| Z-Gly-Aib-Leu-Aib-Phe-Aib-OtBu | uzh.ch |

| Z-Leu-Aib-Phe-Gly-Aib-Aib-N(Me)Ph | uzh.ch |

| Z-Phe-Aib-OtBu | uzh.ch |

| H-Phe-Aib-OtBu | uzh.ch |

| Cyclo(Gly-Aib-Leu-Aib-Phe-Aib) | uzh.ch |

| Cyclo(Gly-Aib-Aib-Gly-Aib-Phe) | uzh.ch |

| Cyclo(Gly-(S)-Phe(2Me)-Aib-Gly-Aib-Phe) | uzh.ch |

| H-Ala-Cys-Ala-Thr-Cys-Asp-Gly-Phe-OH | pnas.org |

| H-Lys-Ala-Trp-Ala-Ala-NH2 | rsc.org |

| H-Ala-Lys-Trp-Ala-Ala-NH2 | rsc.org |

| H-Gly-Trp-Gly-OH | rsc.org |

| H-Gly-Gly-Trp-Gly-Gly-OH | rsc.org |

Protein-Peptide Interaction Modeling

Computational modeling studies that specifically detail the interaction between this compound and protein targets are not extensively available in the reviewed scientific literature. While it is known that derivatives of Gly-D-Phe can act as competitive inhibitors for enzymes like thermolysin, specific molecular dynamics simulations or detailed docking studies for the N-benzyloxycarbonyl-protected form (this compound) are not prominently reported. researchgate.netresearchgate.net Such studies are crucial for understanding the dynamic behavior of the peptide within a protein's binding pocket and for elucidating the energetic landscape of the interaction.

Identification of Binding Modes and Interaction Hotspots

There is a lack of specific published data identifying the precise binding modes or interaction hotspots for this compound with any particular protein. While Gly-D-Phe has been used as a ligand in affinity chromatography for thermolysin, indicating a binding interaction, the specific molecular contacts, hydrogen bonds, and hydrophobic interactions for this compound have not been detailed through computational analysis in the available literature. researchgate.net Identifying such hotspots is fundamental for structure-based drug design, revealing which residues are key to molecular recognition and affinity.

De Novo Peptide Design and Structure-Activity Relationship (SAR) Prediction

The application of this compound as a scaffold or starting point in de novo peptide design algorithms is not documented in the reviewed sources. Furthermore, comprehensive Structure-Activity Relationship (SAR) studies focusing on this compound are not readily found. SAR studies involve systematically modifying the chemical structure to observe the effect on biological activity, thereby building predictive models. The absence of such data for this compound limits the rational design of new peptides based on its structure.

Biochemical Stability and Degradation Pathways in Vitro Context

Proteolytic Stability in Model Biological Environments

The proteolytic stability of a peptide is largely influenced by its amino acid sequence and modifications. The incorporation of non-natural amino acids, such as D-isomers, is a widely recognized strategy to enhance resistance to enzymatic degradation. nih.govmdpi.com Peptides containing D-amino acids are less recognized by common proteases, which typically target L-amino acid configurations, thereby increasing the peptide's half-life in biological fluids like plasma or serum. nih.govmdpi.com

For Z-Gly-D-Phe-OH, the presence of a D-phenylalanine residue at the C-terminus is a key structural feature designed to confer resistance to proteolysis. Standard proteolytic degradation is often studied by incubating peptides in environments like serum or plasma, which contain a variety of proteases. nih.gov While specific stability data for this compound in plasma or serum is not extensively detailed in the reviewed literature, the principle of using D-amino acids to avoid proteolytic degradation is a well-established concept. mdpi.comrsc.org For instance, the substitution of L-amino acids with their D-enantiomers has been shown to significantly increase the stability of peptides against enzymatic breakdown. mdpi.com

Identification of Specific Cleavage Sites by Enzymes

Enzymes exhibit high specificity for the peptide bonds they cleave. The primary site of enzymatic attack on a dipeptide like this compound would theoretically be the peptide bond between the Glycine (B1666218) (Gly) and D-phenylalanine (D-Phe) residues. However, the D-configuration of the phenylalanine residue makes the molecule a poor substrate for many common proteases.

Carboxypeptidases, for example, are exopeptidases that cleave amino acids from the C-terminal end of a peptide. csic.es However, their activity is often stereospecific. Studies on related N-protected dipeptides, such as Z-Phe-Leu-OH, show that enzymes like carboxypeptidase Y can hydrolyze the peptide bond, releasing the constituent amino acids. Similarly, proteases from Cephalosporium sp. have been shown to cleave the peptide bond in Z-Gly-Phe (the L-isomer counterpart), but not the unprotected Gly-Phe, indicating the importance of the N-terminal protecting group for enzyme recognition in some cases. tandfonline.com

An amidohydrolase from Aspergillus niger, known as AnOTA, has demonstrated carboxypeptidase activity with a narrow specificity, showing a preference for substrates with C-terminal phenylalanine residues. nih.gov This enzyme efficiently hydrolyzes various N-benzyloxycarbonyl (Z-protected) dipeptides. nih.gov While this compound was not explicitly tested, the enzyme's activity on structurally similar compounds suggests a potential, though likely reduced, interaction. The key determinant of cleavage would be the enzyme's tolerance for the D-amino acid at the C-terminus.

The table below summarizes the cleavage activity of various enzymes on related peptide substrates.

| Enzyme | Substrate | Cleavage Observed | Products |

| Carboxypeptidase Y | Z-Phe-Leu-OH | Yes | Phenylalanine, Leucine |

| Cephalosporium sp. Protease D | Z-Gly-Phe | Yes | Z-Gly, Phe |

| Aspergillus niger Amidohydrolase (AnOTA) | N-benzyloxycarbonyl-L-alanyl-L-phenylalanine (ZAF) | Yes | Z-Ala, Phe |

| Aspergillus niger Amidohydrolase (AnOTA) | Hippuryl-L-phenylalanine (HF) | Yes | Hippuric Acid, Phe |

This table is generated based on data for structurally related compounds to infer potential enzymatic interactions with this compound. tandfonline.comnih.gov

Chemical Stability under Varying Environmental Conditions

The chemical stability of peptides is influenced by factors such as pH, temperature, and exposure to light. encyclopedia.pubnih.gov The primary non-enzymatic degradation pathways for peptides include hydrolysis of the peptide backbone and modifications to amino acid side chains. encyclopedia.pubnih.gov

pH Influence: Peptide bonds are susceptible to hydrolysis, a reaction catalyzed by both acids and bases. encyclopedia.pubnih.gov At low pH (acidic conditions), hydrolysis can occur, potentially cleaving the amide bond between the glycine and D-phenylalanine residues. nih.gov Similarly, under alkaline conditions, hydrolysis can also lead to peptide bond cleavage. encyclopedia.pub The N-terminal benzyloxycarbonyl (Z) group is generally stable under many conditions but can be removed by methods such as catalytic hydrogenation or strong acids, which are not typically encountered in standard biological or physiological modeling. uminho.pt

Temperature and Light: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation. encyclopedia.pub Peptides containing aromatic residues, like phenylalanine, can be susceptible to light-induced oxidation. encyclopedia.pubnih.gov UV irradiation can lead to the formation of reactive oxygen species, which can then react with the amino acid residues. encyclopedia.pub Specifically for phenylalanine, this can involve photoionization, although it is a less efficient process compared to that for tryptophan or tyrosine. nih.gov Studies on related N-protected amino acids, like Z-Phe-OH, have shown that the N-blocking group itself is stable to UV irradiation at 350 nm, suggesting that degradation would likely occur at the peptide bond or the amino acid side chain rather than the protecting group. uminho.pt

Mechanistic Studies of Degradation Products

Understanding the products of degradation provides insight into the mechanisms of instability. For this compound, degradation would primarily result from the cleavage of the peptide bond or modification of the constituent parts.

Hydrolytic Degradation: The most straightforward degradation pathway is the hydrolysis of the amide bond linking the glycine and D-phenylalanine residues. This reaction, catalyzed by acid or base, would yield three primary products:

N-(Benzyloxycarbonyl)-Glycine (Z-Gly-OH)

D-Phenylalanine (D-Phe)

Toluene and Carbon Dioxide (from the breakdown of the benzyloxycarbonyl group under more extreme conditions)

Oxidative Degradation: The phenylalanine residue is susceptible to oxidative degradation, particularly through the Strecker degradation pathway when reacting with dicarbonyl compounds or other oxidizing agents. researchgate.netresearchgate.net This process can lead to the formation of aldehydes. For phenylalanine, the major Strecker degradation product is phenylacetaldehyde. researchgate.net Other minor products can include benzaldehyde (B42025) and benzoic acid, formed through further reactions. researchgate.netresearchgate.net While this pathway is well-documented for the free amino acid, its occurrence in the context of the protected dipeptide this compound would depend on the specific oxidative stress conditions applied.

The potential degradation products are summarized in the table below.

| Degradation Pathway | Potential Products |

| Peptide Bond Hydrolysis | N-(Benzyloxycarbonyl)-Glycine, D-Phenylalanine |

| Phenylalanine Side-Chain Oxidation (Strecker Degradation) | Phenylacetaldehyde, Benzaldehyde, Benzoic Acid |

This table outlines the expected degradation products based on established chemical principles for peptides and amino acids. researchgate.netresearchgate.net

Advanced Research Applications As Molecular Probes and Building Blocks

Utilization in De Novo Peptide Design and Synthesis

Z-protected amino acids and dipeptides are fundamental building blocks in the chemical synthesis of peptides. chemimpex.com The benzyloxycarbonyl (Z) group provides stable N-terminal protection during coupling reactions and can be removed under specific conditions. Compounds such as Z-Gly-Phe-OH and Z-Gly-Gly-Phe-OH are widely used as key components for synthesizing more complex peptides essential for drug development and biochemical studies. chemimpex.comchemimpex.com

The incorporation of non-proteinogenic amino acids, such as D-phenylalanine, is a critical strategy in de novo peptide design. D-amino acids are intentionally integrated into peptide backbones to induce specific secondary structures, such as turns or helices, that are not readily accessible with standard L-amino acids. nih.gov This allows for the design of peptides with novel conformations and enhanced stability. Furthermore, the presence of D-amino acids provides significant resistance to enzymatic degradation by proteases, which typically exhibit high specificity for L-amino acid substrates. nih.govresearchgate.net

While Z-Gly-D-phe-OH is not a ubiquitous starting material, its utility lies in its role as a specialized building block for creating peptides with these desirable properties. Its synthesis allows for the controlled introduction of a Gly-D-Phe sequence, enabling researchers to construct peptidomimetics with enhanced stability and predetermined structural constraints for applications in targeted therapies and biochemical research. chemicalbook.comnih.gov

Probes for Investigating Enzyme Mechanism and Specificity

The defined structure of this compound makes it a valuable tool for investigating the mechanisms and specificity of enzymes, particularly proteases. The N-terminal Z-group often plays a crucial role in substrate recognition by enzymes. For instance, studies on certain proteases have shown that cleavage occurs on Z-Gly-Phe but not on the uncapped Gly-Phe dipeptide, indicating the importance of the hydrophobic Z-group for binding to the enzyme's active site. tandfonline.com

The D-configuration of the phenylalanine residue in this compound is particularly useful for probing the stereochemical specificity of an enzyme's active site. Many proteases are highly specific for L-amino acids, and their ability to hydrolyze a peptide bond involving a D-amino acid is often significantly reduced or absent. For example, the enzyme Alcalase has been shown to be ineffective in synthesizing peptide bonds using Z-D-Phe-OH as an acyl donor, highlighting its stereoselectivity. ru.nl Therefore, this compound can be used as a negative control or a specific substrate to differentiate between enzymes with strict stereospecificity and those with broader substrate tolerance. This allows researchers to characterize the precise structural requirements of an enzyme's catalytic pocket and identify enzymes with novel activities. ru.nlrsc.org

Components in Supramolecular Hydrogel Systems for Research Platforms

Self-assembled peptide-based hydrogels are of great interest for biomedical research due to their biocompatibility and similarity to the extracellular matrix. researchgate.netmdpi.com Research into minimalistic, low-molecular-weight hydrogelators has explored the use of N-terminally protected dipeptides. In one such study, a library of Cbz-protected dehydrodipeptides with the general structure Cbz-L-Xaa-Z-ΔPhe-OH was synthesized and screened for its ability to form hydrogels. researchgate.netfrontiersin.org

The findings from this research are particularly relevant to this compound. The study revealed that the identity of the 'Xaa' amino acid was critical for gelation. While derivatives containing methionine, phenylalanine, and tyrosine successfully formed stable hydrogels, the glycine-containing analogue, Cbz-L-Gly-Z-ΔPhe-OH, failed to form a hydrogel under the tested conditions. researchgate.netmdpi.comfrontiersin.orgmdpi.com This suggests that the specific molecular interactions afforded by the glycine (B1666218) residue in this structural context are insufficient to drive the self-assembly process required for hydrogel formation.

Although the use of D-amino acids is a known strategy to enhance the proteolytic stability of peptide hydrogels, the specific combination of glycine and phenylalanine in the Z-dipeptide scaffold appears to be unsuitable for creating these supramolecular systems. researchgate.net

| Compound (Cbz-L-Xaa-Z-ΔPhe-OH) | Hydrogel Formation | Reference |

|---|---|---|

| Cbz-L-Phe-Z-ΔPhe-OH | Yes | frontiersin.orgmdpi.com |

| Cbz-L-Tyr-Z-ΔPhe-OH | Yes | mdpi.com |

| Cbz-L-Met-Z-ΔPhe-OH | Yes | mdpi.com |

| Cbz-L-Ala-Z-ΔPhe-OH | No | mdpi.com |

| Cbz-L-Gly-Z-ΔPhe-OH | No | researchgate.netmdpi.com |

Scaffolds for Fundamental Biochemical Studies

In biochemical and medicinal chemistry, a "scaffold" refers to a core molecular structure that can be systematically modified with different functional groups to create a library of compounds for various applications. nih.gov The rigid and well-defined nature of this compound makes it a suitable scaffold for fundamental biochemical studies. Its structure provides a stable platform upon which additional chemical moieties can be built to probe biological systems.

The Z-Phe motif, with both L- and D-configurations, has been used as a core scaffold in the combinatorial synthesis of phosphinic peptide libraries designed to identify potent and selective enzyme inhibitors. researchgate.net The inherent resistance of the D-phenylalanine residue to enzymatic cleavage makes this compound an attractive scaffold for designing molecules intended to have a longer biological half-life. researchgate.net

Furthermore, related Z-protected dipeptides are utilized in biochemical research to investigate protein-protein interactions and enzyme activity. chemimpex.comchemimpex.com By serving as a stable, non-hydrolyzable or slowly-hydrolyzable analogue of a natural peptide sequence, molecules built upon the this compound scaffold can be used to study receptor binding or to map the active sites of enzymes without being rapidly degraded. This stability is crucial for obtaining reliable results in fundamental biochemical assays. chemimpex.comchemimpex.com

Q & A

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.